4,4'-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol
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Overview
Description
4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol is a synthetic organic compound belonging to the bisphenol family. Bisphenols are widely used in the production of polycarbonate plastics and epoxy resins. This particular compound is known for its unique chemical structure, which includes two hydroxyphenyl groups linked by a methyldecylidene bridge. It is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol typically involves the condensation reaction of phenol with a suitable aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated phenols.
Scientific Research Applications
4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the activation or inhibition of specific signaling pathways, affecting cellular functions such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Another alternative to BPA with similar applications.
Uniqueness
4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Unlike BPA, it has a longer alkyl chain, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for specialized applications where specific properties are required .
Properties
CAS No. |
94248-43-8 |
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Molecular Formula |
C29H36O3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
4-[10,10-bis(4-hydroxyphenyl)undecyl]phenol |
InChI |
InChI=1S/C29H36O3/c1-29(24-12-18-27(31)19-13-24,25-14-20-28(32)21-15-25)22-8-6-4-2-3-5-7-9-23-10-16-26(30)17-11-23/h10-21,30-32H,2-9,22H2,1H3 |
InChI Key |
DCFMUIBWZBZJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCC1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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